Tetramethyl-d12-ammonium bromide

Catalog No.
S788233
CAS No.
284474-82-4
M.F
C4H12BrN
M. Wt
166.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethyl-d12-ammonium bromide

CAS Number

284474-82-4

Product Name

Tetramethyl-d12-ammonium bromide

IUPAC Name

tetrakis(trideuteriomethyl)azanium bromide

Molecular Formula

C4H12BrN

Molecular Weight

166.12 g/mol

InChI

InChI=1S/C4H12N.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3;

InChI Key

DDFYFBUWEBINLX-KXWZVCIVSA-M

SMILES

Array

Canonical SMILES

C[N+](C)(C)C.[Br-]

Isomeric SMILES

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-]

The exact mass of the compound Tetramethyl-d12-ammonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetramethyl-d12-ammonium bromide is the fully deuterated analog of the common quaternary ammonium salt, tetramethylammonium bromide (TMA-Br). It is specifically engineered for use in advanced analytical techniques where the presence of hydrogen atoms in the standard TMA-Br would cause spectral or mass interference. [REFS-1, REFS-2] Its primary value lies in providing a chemically identical but physically distinct tool for methods such as neutron scattering, nuclear magnetic resonance (NMR), and isotope dilution mass spectrometry (IDMS), enabling clear, unambiguous results that are unattainable with its non-deuterated counterpart. [REFS-3, REFS-4, REFS-5]

Substituting Tetramethyl-d12-ammonium bromide with its non-deuterated form, TMA-Br, is fundamentally incompatible with the core requirements of specific, high-value analytical methods. For techniques that rely on isotopic contrast, the substitution is a critical failure. In neutron scattering, the large difference in neutron scattering length between deuterium and protium is the entire basis for the experiment; using the hydrogenated form makes contrast matching impossible. [REFS-1, REFS-2] In ¹H NMR, the purpose of using the d12-analog is to eliminate the large proton signal from the cation, which would otherwise obscure signals from the analyte of interest. [3] Similarly, in isotope dilution mass spectrometry, the mass difference between the deuterated standard and the non-deuterated analyte is essential for accurate quantification, a benefit that is lost upon substitution. [4] Therefore, procuring standard TMA-Br as a cost-saving measure for these applications will lead to complete method failure and unusable data.

Enabling Structural Elucidation via High-Contrast Neutron Scattering

The primary procurement driver for Tetramethyl-d12-ammonium bromide in materials science is its dramatically different interaction with neutrons compared to its standard hydrogenous counterpart. Neutron diffraction with isotopic substitution (NDIS) experiments rely on this difference to isolate specific structural correlations within a sample. [1] By substituting all 12 hydrogen atoms with deuterium, the neutron scattering properties are fundamentally altered, allowing researchers to create "contrast" and make certain components of a complex system visible or invisible to the neutron beam. [2] This is a required, non-negotiable property for many structural studies of polymers, surfactants, and biological membranes.

Evidence DimensionCoherent Neutron Scattering Length (bcoh)
Target Compound DataDeuterium (D): 6.671 fm
Comparator Or BaselineProtium (H): -3.741 fm
Quantified DifferenceOpposite in sign and nearly double the magnitude, enabling profound contrast variation.
ConditionsFundamental physical property of the nuclei.

This fundamental difference in neutron scattering is the sole enabler for contrast variation techniques, making procurement of the deuterated form essential for specific structural analyses.

Achieving High-Precision Bioanalysis as a Mass Spectrometry Internal Standard

In quantitative mass spectrometry, particularly Isotope Dilution Mass Spectrometry (IDMS), a stable isotope-labeled internal standard is considered the gold standard for achieving accuracy and precision. [1] Tetramethyl-d12-ammonium bromide serves this role perfectly when quantifying its non-deuterated analog. By adding a known amount of the d12-standard to a sample, any variability during sample preparation, extraction, or ionization affects both the analyte and the standard equally. [2] The ratio between the two remains constant, correcting for matrix effects and experimental losses that would otherwise compromise the integrity of the results. [3]

Evidence DimensionMass-to-charge ratio (m/z) of the cation
Target Compound Data[C4D12N]+: m/z ≈ 86.2
Comparator Or BaselineNon-labeled [C4H12N]+: m/z ≈ 74.1
Quantified Difference+12.1 Da mass shift
ConditionsElectrospray Ionization Mass Spectrometry (ESI-MS).

This large, unambiguous mass shift ensures the internal standard signal is clearly resolved from the analyte, enabling robust correction for experimental variations and leading to highly accurate and reproducible quantification.

Eliminating Spectral Interference in ¹H NMR Spectroscopy

When studying molecular interactions or performing analysis in solutions containing tetramethylammonium salts, the strong singlet from the twelve equivalent protons of standard TMA-Br can obscure important signals from the sample itself. Using Tetramethyl-d12-ammonium bromide completely eliminates this interference. [1] Because deuterium resonates at a different frequency, the d12-TMA cation is effectively 'invisible' in the ¹H NMR spectrum, providing a clear window for observing the protons of interest without baseline distortion or peak overlap. [2] This is a common and critical requirement for studies in host-guest chemistry, ion binding, and formulation analysis.

Evidence DimensionSignal in ¹H NMR Spectrum (Methyl Region)
Target Compound DataNo signal observed.
Comparator Or BaselineTetramethylammonium bromide: Sharp, intense singlet at ~3.1 ppm.
Quantified DifferenceComplete signal elimination from the spectral region of interest.
ConditionsStandard ¹H NMR spectroscopy in a suitable solvent (e.g., D₂O).

Procuring the d12-form is essential for acquiring clean, interpretable ¹H NMR spectra in any experiment where the proton signal from the TMA cation itself would be an interferent.

Structural Analysis of Thin Films and Micelles via Neutron Reflectometry

For researchers characterizing the structure of polymer thin films, surfactant layers, or model biological membranes, d12-TMA-Br is used in the aqueous subphase for contrast-matching in neutron reflectometry or small-angle neutron scattering (SANS). Its unique scattering properties allow for the precise determination of layer thickness and composition, an analysis that is impossible with non-deuterated TMA-Br. [1]

Accurate Quantification of TMA in Clinical and Environmental Samples

In clinical diagnostics or environmental monitoring, laboratories must accurately measure levels of tetramethylammonium. Using d12-TMA-Br as an internal standard in an LC-MS/MS workflow corrects for sample matrix effects and variations in instrument response, ensuring high precision and confidence in the reported concentrations, which is critical for regulatory compliance and patient care. [2]

NMR-Based Studies of Ion-Channel Interactions and Host-Guest Systems

When investigating the binding of TMA+ to biological ion channels, synthetic receptors, or crown ethers, the use of d12-TMA-Br allows for clear, unobstructed ¹H NMR analysis of the host molecule's protons. This enables the precise determination of binding constants and structural changes upon complexation, free from the overwhelming signal of the guest cation. [3]

Hydrogen Bond Acceptor Count

1

Exact Mass

165.09063 Da

Monoisotopic Mass

165.09063 Da

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Last modified: 04-14-2024

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